molecular formula C7H6N3O3+ B1360179 2-Methoxy-5-nitrobenzenediazonium CAS No. 27165-17-9

2-Methoxy-5-nitrobenzenediazonium

Cat. No. B1360179
CAS RN: 27165-17-9
M. Wt: 180.14 g/mol
InChI Key: BUADGGPZZZMHBR-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzenediazonium is a chemical compound with the molecular formula C7H6N3O3 . It is also known as Fast Scarlet RC Base . The molecular weight of this compound is 180.1408 .


Synthesis Analysis

The synthesis of 2-methoxy-5-nitrobenzenediazonium involves the diazotization of 2-methoxy-5-nitroaniline, which is commercially available or can be prepared by the nitration and methylation of aniline . The diazotization reaction is usually performed by adding sodium nitrite to a solution .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitrobenzenediazonium is characterized by a positive charge . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Synthesis and Characterization of Functional Polymers

A study by Xi, Basset, and Vogl (1984) demonstrated the synthesis of novel compounds using 4-methoxy-2-nitrobenzenediazonium chloride, a close relative of 2-methoxy-5-nitrobenzenediazonium. They achieved this by reacting it with resorcinol or phloroglucinol. This process led to the creation of compounds with significant UV absorption properties, indicating potential applications in materials science and polymer chemistry (Xi, Basset, & Vogl, 1984).

Electrochemical Applications

Pandurangappa and Ramakrishnappa (2006) explored the modification of carbon powder surfaces using 2-methoxy-4-nitrobenzenediazonium compounds. This study highlighted the potential of such modifications in enhancing electrochemical properties of materials, which could be beneficial in developing sensors or other electronic applications (Pandurangappa & Ramakrishnappa, 2006).

Initiators in Polymerization Processes

Research by Hall and Howey (1984) found that nitro-substituted aromatic diazonium compounds, including those similar to 2-methoxy-5-nitrobenzenediazonium, could effectively initiate cationic polymerization of certain monomers. This suggests a potential application in the field of polymer chemistry, particularly in the synthesis of specialized polymers (Hall & Howey, 1984).

Chemical Behavior with Other Compounds

Micheletti et al. (2017) investigated the azo coupling reactions of 4-nitrobenzenediazonium tetrafluoroborate with various benzene derivatives, including methoxy-substituted compounds. Their findings provide insight into the reactivity of diazonium compounds, which could have implications for chemical synthesis and the development of novel materials (Micheletti et al., 2017).

properties

IUPAC Name

2-methoxy-5-nitrobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUADGGPZZZMHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865343
Record name Benzenediazonium, 2-methoxy-5-nitro-
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Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzenediazonium

CAS RN

27165-17-9
Record name 2-Methoxy-5-nitrobenzenediazonium
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Record name 2-Methoxy-5-nitrobenzenediazonium
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Record name Benzenediazonium, 2-methoxy-5-nitro-
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Record name Benzenediazonium, 2-methoxy-5-nitro-
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Record name 2-methoxy-5-nitrobenzenediazonium
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Record name 2-METHOXY-5-NITROBENZENEDIAZONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Frye, ES WALLIS… - The Journal of Organic …, 1949 - ACS Publications
… on the basis of a terminal methyl analysis of that substance indicative of three methyl groups, and on its reported coupling (2) with two moles of 2-methoxy-5-nitrobenzenediazonium …
Number of citations: 5 pubs.acs.org

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